

Physical characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 2-(3,5-dimethoxyphenyl)acetate
Cat. No.:	B1339598

[Get Quote](#)

An In-depth Technical Guide on the Physical Characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethoxyphenyl)acetic acid ethyl ester, also known as **ethyl 2-(3,5-dimethoxyphenyl)acetate**, is an aromatic ester compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. A thorough understanding of its physical characteristics is fundamental for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of its key physical properties, standardized experimental protocols for their determination, and a logical visualization of these characteristics.

Data Presentation

The core physical properties of (3,5-Dimethoxyphenyl)acetic acid ethyl ester are summarized in the table below for quick reference and comparison.

Physical Characteristic	Value
CAS Number	65976-77-4[1]
Molecular Formula	C ₁₂ H ₁₆ O ₄ [1][2]
Molecular Weight	224.25 g/mol [1][2]
Appearance	Colorless to light yellow liquid[2]
Boiling Point	144-146 °C (at 5 Torr)[2]
Density	1.084 ± 0.06 g/cm ³ (Predicted)[2]
Storage Conditions	Sealed in dry, Room Temperature[2][3]

Detailed Physical Properties

Molecular Formula and Weight

The molecular formula of the compound is C₁₂H₁₆O₄.[1][2] This corresponds to a molecular weight of 224.25 g/mol, a crucial parameter for stoichiometric calculations in chemical reactions.[1][2]

Appearance

At standard conditions, (3,5-Dimethoxyphenyl)acetic acid ethyl ester exists as a colorless to light yellow liquid.[2] This observation indicates that its melting point is below room temperature.

Boiling Point

The compound has a boiling point of 144-146 °C at a reduced pressure of 5 Torr.[2] The determination of boiling point at reduced pressure is a common practice for high molecular weight organic compounds to prevent decomposition at higher temperatures.

Density

The predicted density of the liquid is 1.084 ± 0.06 g/cm³.[2] This value, being slightly greater than water, is important for solvent selection, extraction procedures, and reaction monitoring.

Solubility

While specific quantitative solubility data is not widely published, the molecular structure provides strong indications of its solubility profile. As an ester with two ether groups and an aromatic ring, it is expected to be insoluble in water but soluble in common organic solvents such as ethers, acetone, and chlorinated hydrocarbons.[\[4\]](#)

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a liquid organic compound like (3,5-Dimethoxyphenyl)acetic acid ethyl ester.

Determination of Boiling Point (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[\[5\]](#)

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[\[6\]](#)
- Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), heat source (Bunsen burner or hot plate).[\[5\]](#)[\[6\]](#)
- Procedure:
 - Fill the small test tube with approximately 0.5 mL of (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
 - Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[\[7\]](#)
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

- Insert the assembly into a Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the test tube.[6]
- Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform temperature distribution.[6]
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

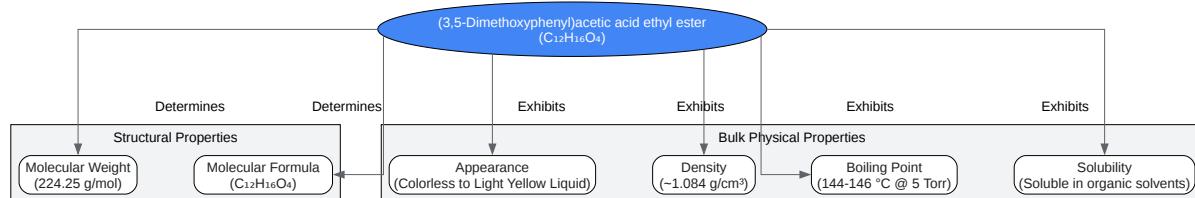
Determination of Density (Gravimetric Method)

This protocol uses a pycnometer or a volumetric flask to determine the mass of a known volume of the liquid.[9]

- Objective: To calculate the mass per unit volume of the liquid.
- Apparatus: Pycnometer or a small volumetric flask (e.g., 5 or 10 mL) with a stopper, analytical balance.
- Procedure:
 - Carefully clean and dry the pycnometer and its stopper.
 - Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_1).
 - Fill the pycnometer with distilled water up to the calibration mark. Ensure there are no air bubbles. Insert the stopper and wipe any excess water from the exterior.
 - Weigh the water-filled pycnometer and record its mass (m_2).

- Empty the pycnometer, dry it completely, and then fill it with (3,5-Dimethoxyphenyl)acetic acid ethyl ester to the calibration mark.
- Weigh the sample-filled pycnometer and record its mass (m_3).
- Measure the temperature of the water to find its density (ρ_{water}) from a reference table.
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer (V) = $(m_2 - m_1) / \rho_{\text{water}}$
 - Mass of sample = $m_3 - m_1$
 - Density of sample (ρ_{sample}) = $(m_3 - m_1) / V$

Determination of Solubility (Qualitative Method)


This procedure determines the solubility of the compound in various solvents.

- Objective: To assess the solubility of the ester in polar (water) and non-polar/less polar organic solvents.
- Apparatus: Small test tubes, vortex mixer (optional), graduated pipettes.
- Procedure:
 - Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Diethyl Ether, Acetone, Dichloromethane).
 - Add approximately 0.1 mL of (3,5-Dimethoxyphenyl)acetic acid ethyl ester to each test tube.
 - To the first test tube, add the first solvent (e.g., water) dropwise, shaking or vortexing after each addition, up to a total volume of 2 mL.[\[10\]](#)
 - Observe whether the ester dissolves completely (forms a single, clear phase), is partially soluble (solution becomes cloudy), or is insoluble (two distinct layers remain).[\[4\]](#)

- Record the observation.
- Repeat steps 3-5 for each of the other solvents in their respective labeled test tubes.

Visualization

The following diagram illustrates the logical relationship between the compound's identity and its measurable physical characteristics.

[Click to download full resolution via product page](#)

Caption: Logical flow from compound identity to its structural and bulk physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 65976-77-4 CAS MSDS (ethyl 2-(3,5-dimethoxyphenyl)acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 65976-77-4|Ethyl 2-(3,5-dimethoxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339598#physical-characteristics-of-3-5-dimethoxyphenyl-acetic-acid-ethyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com